molecular formula C11H18N2O3S B6070595 4-methoxy-3-(methylamino)-N-propan-2-ylbenzenesulfonamide

4-methoxy-3-(methylamino)-N-propan-2-ylbenzenesulfonamide

Cat. No.: B6070595
M. Wt: 258.34 g/mol
InChI Key: KKKDFXLVTDUBET-UHFFFAOYSA-N
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Description

4-methoxy-3-(methylamino)-N-propan-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties

Properties

IUPAC Name

4-methoxy-3-(methylamino)-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-8(2)13-17(14,15)9-5-6-11(16-4)10(7-9)12-3/h5-8,12-13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDFXLVTDUBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(methylamino)-N-propan-2-ylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzenesulfonamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Methylation: The amino group is methylated using formaldehyde and formic acid to form the methylamino derivative.

    Alkylation: Finally, the methylamino derivative is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(methylamino)-N-propan-2-ylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-methoxy-3-(methylamino)-N-propan-2-ylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(methylamino)-N-propan-2-ylbenzenesulfonamide involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the disruption of essential biological processes in microorganisms. The compound targets enzymes involved in folate synthesis, which is crucial for the survival and replication of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzenesulfonamide
  • 3-(methylamino)-N-propan-2-ylbenzenesulfonamide
  • 4-methoxy-3-(methylamino)benzenesulfonamide

Uniqueness

4-methoxy-3-(methylamino)-N-propan-2-ylbenzenesulfonamide is unique due to the presence of both the methoxy and methylamino groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an antimicrobial agent.

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